JAK kinase-IN-1

Description

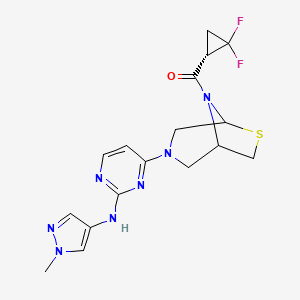

Structure

3D Structure

Properties

Molecular Formula |

C17H19F2N7OS |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-thia-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C17H19F2N7OS/c1-24-6-10(5-21-24)22-16-20-3-2-13(23-16)25-7-11-9-28-14(8-25)26(11)15(27)12-4-17(12,18)19/h2-3,5-6,11-12,14H,4,7-9H2,1H3,(H,20,22,23)/t11?,12-,14?/m0/s1 |

InChI Key |

KMKBAGGBSQRDBI-LXVYMNJGSA-N |

Isomeric SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)[C@@H]5CC5(F)F |

Canonical SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CSC(C3)N4C(=O)C5CC5(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JAK kinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. This document details the inhibitor's activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular immunity, proliferation, differentiation, and apoptosis. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression. The core components of this pathway are the JAKs, a family of intracellular, non-receptor tyrosine kinases, and the STATs, a family of transcription factors.

There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies, making JAKs attractive therapeutic targets.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of the JAK family. Like many kinase inhibitors, it functions by competing with ATP for binding to the catalytic site of the JAK enzymes. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. This effectively blocks the entire signaling cascade, leading to the inhibition of cytokine-mediated gene expression and subsequent cellular responses.

Quantitative Data

The inhibitory activity of this compound has been quantified against the four members of the JAK family using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 290 |

| JAK2 | 291 |

| JAK3 | Not Available |

| TYK2 | Not Available |

Data sourced from publicly available information.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of this compound for each JAK family member.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated peptide substrate

-

ATP

-

This compound (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Stop solution (e.g., EDTA in assay buffer)

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a fixed concentration of the respective JAK enzyme to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate in the dark to allow for binding to the phosphorylated, biotinylated peptide.

-

Measure the TR-FRET signal using a plate reader (excitation at ~320 nm, emission at ~620 nm and ~665 nm).

-

Calculate the ratio of the emission signals and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Phospho-STAT Assay

This assay measures the inhibitory effect of this compound on the JAK-STAT pathway within a cellular context. It typically involves stimulating cells with a cytokine to activate the pathway and then measuring the level of phosphorylated STAT (p-STAT).

Objective: To determine the cellular potency (IC50) of this compound.

Materials:

-

A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells, HEL cells)

-

Cell culture medium and serum

-

Cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

-

This compound (serially diluted)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% methanol)

-

Primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3)

-

Fluorescently labeled secondary antibody

-

Flow cytometer or high-content imaging system

Procedure:

-

Seed cells into a 96-well plate and culture overnight.

-

Starve the cells in a low-serum medium for a few hours to reduce basal signaling.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS containing a blocking agent (e.g., BSA).

-

Incubate the cells with the primary anti-p-STAT antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer.

-

Plot the median fluorescence intensity against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound is an inhibitor of the JAK family of tyrosine kinases, demonstrating activity against JAK1 and JAK2 in the nanomolar range. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the blockade of the JAK-STAT signaling pathway. The characterization of this and similar inhibitors relies on a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm its activity in a physiological context. This technical guide provides the foundational information and methodologies for researchers and drug development professionals working with JAK inhibitors.

The Discovery and Synthesis of JAK Kinase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biochemical evaluation of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. The information is compiled for researchers and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the Janus kinase family, a group of intracellular, non-receptor tyrosine kinases crucial for cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is integral to immune responses, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.

This compound has demonstrated significant inhibitory activity against several members of the JAK family, with a notable potency for Tyrosine Kinase 2 (TYK2). Its discovery is part of a broader effort in medicinal chemistry to develop selective JAK inhibitors with improved therapeutic profiles.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the four members of the JAK family was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TYK2 | 4.2 |

| JAK2 | 27 |

| JAK1 | 32 |

| JAK3 | 3473 |

| Data sourced from MedchemExpress, citing patent WO2021180143. |

Signaling Pathway Context

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound.

Caption: The JAK-STAT signaling pathway.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021180143. The following is a representative synthetic scheme based on the information provided in the patent literature. This process involves the preparation of key intermediates and their subsequent coupling to yield the final product.

General Synthetic Workflow

The overall synthesis can be conceptualized as a multi-step process involving the formation of a substituted pyrimidine core, which is then coupled with a thiadiazabicyclo[3.2.1]octane moiety.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

An in-depth analysis of the scientific literature did not yield specific information for a compound designated "JAK kinase-IN-1". This designation may refer to a compound within a proprietary series, a less commonly cited research tool, or be a generic placeholder. However, to fulfill the request for a detailed technical guide on the structure-activity relationship (SAR) of a Janus Kinase (JAK) inhibitor, this document will provide a comprehensive overview using publicly available data for representative JAK inhibitors. This guide will focus on the core principles of JAK inhibition, the experimental methodologies used to determine SAR, and will present quantitative data for exemplary compounds.

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3][4][5] The pathway consists of three main components: a cell surface receptor, a JAK kinase, and a Signal Transducer and Activator of Transcription (STAT) protein.[1][3][4][5]

The binding of a ligand (e.g., a cytokine) to its receptor induces a conformational change in the receptor, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[1][4]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][6][7] Different cytokines utilize different combinations of JAKs, leading to the activation of specific STATs and a tailored cellular response.[8] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers, making JAK kinases attractive targets for therapeutic intervention.[3][6][9]

Structure-Activity Relationship of Representative JAK Inhibitors

The development of JAK inhibitors has focused on creating small molecules that compete with ATP for the kinase domain's binding site.[10] The SAR of these inhibitors is crucial for achieving potency and selectivity for specific JAK family members.

Triazole-Pyrrolopyrimidine Derivatives as Selective JAK1 Inhibitors

A study on novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives identified compounds with significant JAK1 inhibitory activity. The SAR of this series highlighted the importance of specific substitutions on the aromatic moieties.

| Compound | R-group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| 23a | 4-Iodo | 72 | >1000 | >1000 | >1000 |

| 23b | 4-Bromo | 120 | >1000 | >1000 | >1000 |

| 23c | 4-Chloro | 250 | >1000 | >1000 | >1000 |

Data extracted from a study on triazole-pyrrolopyrimidine derivatives.[11]

The data indicates that a halogen at the 4-position of the aromatic ring is important for activity, with iodine providing the highest potency for JAK1 inhibition. Molecular docking studies suggested that the iodine atom of compound 23a forms a key interaction with the His-885 residue of human JAK1, contributing to its high selectivity.[11]

Meridianin Derivatives as JAK/STAT3 Signaling Inhibitors

A series of meridianin derivatives were synthesized and evaluated for their antitumor activity, which was linked to the inhibition of the JAK/STAT3 signaling pathway.

| Compound | Linker Length (n) | A549 IC50 (µM) | DU145 IC50 (µM) |

| 6a | 2 | >10 | >10 |

| 6c | 4 | 5.62 | 6.89 |

| 6e | 6 | 1.11 | 2.80 |

| 6g | 8 | 3.45 | 4.12 |

Data extracted from a study on meridianin derivatives.[12]

The SAR for this series demonstrated that the length of the alkyl chain linking the isothiouronium group is critical for cytotoxic activity. Compound 6e, with a six-carbon linker, exhibited the most potent activity against the A549 and DU145 cancer cell lines.[12] Further studies showed that compound 6e inhibited the phosphorylation of JAK1, JAK2, and STAT3.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is a fundamental method for determining the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a JAK kinase.

Materials:

-

Purified recombinant JAK kinase (e.g., JAK1, JAK2, or JAK3)

-

Kinase substrate (e.g., a peptide or protein substrate like IRS1-tide)[13]

-

ATP[13]

-

Kinase assay buffer[13]

-

Test compound (inhibitor)

-

Detection reagent (e.g., ADP-Glo™)[13]

-

96-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of the test inhibitor.

-

In a 96-well plate, add the kinase assay buffer, the kinase substrate, and ATP to each well.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding the purified JAK kinase to each well (except the negative control).

-

Incubate the plate at room temperature for a specified time (e.g., 45 minutes).[13]

-

Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent. For the ADP-Glo™ assay, the reagent terminates the kinase reaction and converts the generated ADP to ATP, which is then quantified in a luciferase reaction.[13]

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-STAT Analysis

This technique is used to assess the inhibitory effect of a compound on the JAK-STAT signaling pathway within a cellular context.

Objective: To determine if a test compound inhibits the phosphorylation of STAT proteins in cells.

Materials:

-

Cell line with an active JAK-STAT pathway (e.g., cancer cell lines with constitutively active STAT3)[12]

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Primary antibodies (against total STAT and phospho-STAT)

-

Secondary antibody (horseradish peroxidase-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound at various concentrations for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).

-

Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated STAT protein.

-

Analyze the band intensities to determine the effect of the compound on STAT phosphorylation. A reduction in the phospho-STAT signal relative to the total STAT signal indicates inhibition of the JAK-STAT pathway.[12]

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. cusabio.com [cusabio.com]

- 5. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 6. Current application status and structure-activity relationship of selective and non-selective JAK inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchopenworld.com [researchopenworld.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

The Role of JAK kinase-IN-1 in the JAK-STAT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family, and its role in modulating the JAK-STAT signaling pathway. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for researchers investigating the therapeutic potential of targeting this critical signaling cascade.

Introduction to the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response, thereby regulating a wide array of cellular processes including immunity, proliferation, differentiation, and apoptosis.[1][2] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]

The canonical JAK-STAT signaling pathway is initiated upon the binding of a ligand, such as a cytokine, to its specific transmembrane receptor. This binding event induces receptor dimerization, bringing the associated intracellular JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] STAT proteins are recruited to these phosphorylated sites via their SH2 domains and are subsequently phosphorylated by the activated JAKs.[3] Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus where they bind to specific DNA sequences to regulate the transcription of target genes.[3]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[2][]

This compound: A Potent JAK Inhibitor

This compound is a small molecule inhibitor that targets the kinase activity of the JAK family. By competitively binding to the ATP-binding site of the JAK enzymes, it prevents the phosphorylation of STAT proteins and subsequent downstream signaling events.[5][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK kinases. The JH1 domain of JAKs contains the active kinase site, which is responsible for transferring a phosphate group from ATP to its substrates.[7] this compound binds to this ATP-binding pocket, preventing the binding of ATP and thereby inhibiting the autophosphorylation and activation of JAKs. This, in turn, blocks the phosphorylation of the associated cytokine receptors and the STAT transcription factors. As a result, the dimerization and nuclear translocation of STATs are inhibited, leading to the suppression of gene transcription mediated by the JAK-STAT pathway.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against various members of the JAK family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | IC50 (nM) |

| TYK2 | 4.2[5] |

| JAK1 | 32[5] |

| JAK2 | 27[5] |

| JAK3 | 3473[5] |

Table 1: Inhibitory activity (IC50) of this compound against JAK family kinases.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C17H19F2N7OS | [8] |

| Molecular Weight | 407.44 g/mol | [8] |

| Solubility | 10 mM in DMSO | [8] |

| Storage | Store at -20°C for up to 1 month, or -80°C for up to 6 months. | [9] |

Table 2: Physicochemical properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory activity of this compound on the JAK-STAT pathway.

Biochemical Kinase Assay for JAK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

This compound

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add the JAK enzyme to each well, except for the "no enzyme" control wells.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for JAK-STAT Pathway Inhibition

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-3 stimulation)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Cytokine (e.g., recombinant human IL-3)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (see section 3.3) or a phospho-STAT ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

The following day, serum-starve the cells for 4-6 hours by replacing the medium with serum-free medium.

-

Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific time (e.g., 10 ng/mL IL-3 for 15-30 minutes).

-

After stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Collect the cell lysates and determine the protein concentration.

-

Analyze the level of phosphorylated STAT (p-STAT) using Western blotting (see protocol 3.3) or a phospho-STAT ELISA kit according to the manufacturer's instructions.

-

Quantify the p-STAT levels and normalize to the total STAT or a housekeeping protein.

-

Calculate the percent inhibition and determine the IC50 value.

Western Blotting for Phospho-STAT Analysis

This protocol details the Western blot procedure to detect the levels of phosphorylated STAT proteins in cell lysates.[10]

Materials:

-

Cell lysates from the cell-based assay (protocol 3.2)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT (e.g., p-STAT3, p-STAT5) and rabbit anti-total-STAT.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Denature the cell lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total-STAT antibody to normalize for protein loading.

Visualizations

The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK1 [collab.its.virginia.edu]

- 8. This compound - Immunomart [immunomart.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target Engagement of JAK Kinase Inhibitors: A Technical Guide

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal transducers of cytokine-mediated signals.[1][2] They play a critical role in the JAK-STAT signaling pathway, which governs a multitude of cellular processes including immunity, cell division, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as malignancies.[5] Consequently, JAK kinases have emerged as significant therapeutic targets for the development of small molecule inhibitors.[5]

This technical guide provides a comprehensive overview of the target protein binding affinity of a representative JAK kinase inhibitor. Due to the absence of publicly available data for a specific molecule designated "JAK kinase-IN-1," this document will utilize the well-characterized and FDA-approved JAK inhibitor, Tofacitinib , as an exemplary compound. The methodologies, data interpretation, and signaling pathway context provided herein are broadly applicable to the characterization of any novel JAK kinase inhibitor.

The JAK-STAT Signaling Pathway and Inhibition

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor, inducing receptor dimerization.[5] This conformational change brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and subsequent activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][6] Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[1][7]

JAK inhibitors, such as Tofacitinib, are competitive antagonists that bind to the ATP-binding site within the kinase domain of JAK enzymes.[8] This binding event prevents the phosphorylation of JAKs and downstream STAT proteins, thereby interrupting the signaling cascade and mitigating the pro-inflammatory effects of cytokines.[6][9]

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

Target Protein Binding Affinity of Tofacitinib

The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The data presented below summarizes the IC50 values of Tofacitinib for the four members of the JAK family.

| Target Protein | IC50 (nM) | Assay Method | Reference |

| JAK1 | 1 | Biochemical Assay | --INVALID-LINK-- |

| JAK2 | 20 | Biochemical Assay | --INVALID-LINK-- |

| JAK3 | 1 | Biochemical Assay | --INVALID-LINK-- |

| TYK2 | 34 | Biochemical Assay | --INVALID-LINK-- |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

Determining the IC50 values for a JAK inhibitor is commonly achieved through in vitro kinase assays. These assays measure the enzymatic activity of purified JAK kinase domains in the presence of varying concentrations of the inhibitor. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Materials:

-

Purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test inhibitor (e.g., Tofacitinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well assay plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add the kinase assay buffer to all wells.

-

Add the test inhibitor dilutions to the designated wells. For control wells, add buffer with DMSO (vehicle control) and buffer without enzyme (blank).

-

Add the substrate and ATP mixture to all wells.

-

Initiate the kinase reaction by adding the diluted JAK enzyme to all wells except the blank.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Signal Generation:

-

Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for another 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the "blank" reading from all other measurements.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the blank as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: A typical workflow for determining inhibitor IC50 using an ADP-Glo™ kinase assay.

Conclusion

The characterization of a JAK kinase inhibitor's binding affinity is fundamental to understanding its therapeutic potential. Through the use of robust in vitro kinase assays, precise IC50 values can be determined, offering critical insights into the inhibitor's potency and selectivity profile across the JAK family. The data and protocols presented in this guide, using Tofacitinib as a model, provide a foundational framework for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel JAK kinase inhibitors. This systematic approach is essential for advancing the development of targeted therapies for a range of immune-mediated diseases.

References

- 1. Janus kinase - Wikipedia [en.wikipedia.org]

- 2. researchopenworld.com [researchopenworld.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: The Impact of Janus Kinase (JAK) Inhibitors on Cytokine Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade responsible for transmitting signals from a wide array of cytokines, interferons, and growth factors.[1][2][3] This pathway plays a pivotal role in regulating fundamental biological processes, including immune responses, inflammation, cell proliferation, and hematopoiesis.[4][5] The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune diseases and malignancies.[8][9]

This guide provides an in-depth overview of how small molecule JAK inhibitors modulate cytokine signaling. As the specific compound "JAK kinase-IN-1" is not extensively characterized in publicly available literature, this document will utilize data from well-studied, representative JAK inhibitors to illustrate the core principles of their mechanism of action, their effects on cytokine pathways, and the experimental methods used for their evaluation.

Core Mechanism of Action: ATP-Competitive Inhibition

JAK inhibitors are small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain (JH1) of JAK enzymes.[1][10] This binding prevents ATP from accessing the catalytic site, thereby blocking the autophosphorylation and activation of JAKs that normally occurs upon cytokine receptor engagement.[10] By inhibiting the kinase function of JAKs, these compounds effectively halt the downstream phosphorylation of the cytokine receptor tails and, consequently, the recruitment and phosphorylation of STAT proteins.[6] This blockade prevents the dimerization and nuclear translocation of STATs, ultimately inhibiting the transcription of cytokine-responsive genes.[11][12]

The Canonical JAK-STAT Signaling Pathway

The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[3][13] This conformational change brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other through a process called transphosphorylation.[4][6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor, creating docking sites for STAT proteins.[3][6] STATs are recruited to these sites via their SH2 domains, where they are subsequently phosphorylated by the JAKs.[4][6] Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus to regulate gene expression.[4][6][7]

Inhibition of Cytokine Signaling

A JAK inhibitor physically occupies the ATP-binding pocket of a JAK enzyme, preventing the phosphorylation events necessary for signal propagation. This leads to a dose-dependent reduction in cytokine-induced STAT activation.

Quantitative Data: Inhibitor Selectivity

JAK inhibitors exhibit varying degrees of selectivity for the four JAK family members. This selectivity profile determines which cytokine signaling pathways are most potently inhibited, influencing both therapeutic efficacy and potential side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Selectivity |

| Tofacitinib | 100 (approx.)[9] | 20 (approx.)[9] | 2 (approx.)[9] | >1000 | JAK3 > JAK2/1 |

| Ruxolitinib | 3.3[14] | 2.8[14] | >400 | - | JAK1/JAK2 |

| Baricitinib | 5.9[15] | 5.7[15] | >400 | 53 | JAK1/JAK2 |

| Upadacitinib | ~40-60 (cell-based)[16] | ~200-300 (cell-based) | >1000 (cell-based) | ~2300 (cell-based) | JAK1 |

| Filgotinib | 10[14] | 28[14] | 810 | 116 | JAK1 |

| Abrocitinib | 29[17] | 803[17] | >10,000[17] | 1,300 (approx.)[17] | JAK1 |

Note: IC50 values can vary based on assay conditions (biochemical vs. cell-based). The data presented are representative values from published sources for comparative purposes.

Experimental Protocols

Evaluating the effect of a JAK inhibitor on cytokine signaling involves a multi-step process, from determining direct enzyme inhibition to measuring effects in a cellular context.

In Vitro Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK enzyme.[18][19]

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Methodology:

-

Reagents & Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue, like IRS1-tide).[20]

-

ATP (often radiolabeled [γ-³²P]ATP or used in luminescence-based systems like ADP-Glo™).[20]

-

Test inhibitor (e.g., "this compound") dissolved in DMSO, prepared in a serial dilution.

-

96- or 384-well assay plates.

-

-

Procedure:

-

Add kinase buffer, substrate, and the test inhibitor at various concentrations to the wells of the assay plate.

-

Initiate the kinase reaction by adding the purified JAK enzyme and ATP solution to each well.[20]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate.

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated by the kinase reaction into a luminescent signal, which is then read by a luminometer.[20]

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell-Based Phospho-STAT Inhibition Assay

This assay measures the inhibitor's ability to block cytokine-induced STAT phosphorylation within a relevant cell type.

Objective: To assess the functional inhibition of a specific JAK-dependent signaling pathway in a cellular environment.

Methodology:

-

Reagents & Materials:

-

A cytokine-responsive cell line (e.g., TF-1 cells, primary T-cells).

-

Cell culture medium, often serum-starved prior to the experiment to reduce basal signaling.

-

Test inhibitor dissolved in DMSO.

-

Cytokine for stimulation (e.g., IL-6 to activate JAK1/2-STAT3, IL-2 to activate JAK1/3-STAT5).

-

Lysis buffer (for Western Blot) or Fixation/Permeabilization buffers (for Flow Cytometry).

-

Antibodies: Phospho-specific STAT antibody (e.g., anti-pSTAT3 Y705) and total STAT antibody.

-

-

Procedure:

-

Plate cells and allow them to adhere (if applicable). Serum-starve the cells for several hours.

-

Pre-incubate the cells with various concentrations of the JAK inhibitor for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of the relevant cytokine for a short period (e.g., 15-30 minutes).

-

Immediately stop the stimulation and prepare cell lysates or fix the cells.

-

-

Detection & Analysis (Western Blot):

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody against a specific phosphorylated STAT protein (e.g., pSTAT3).

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Strip and re-probe the membrane for total STAT or a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify band intensity to determine the reduction in pSTAT levels relative to the cytokine-stimulated control.

-

-

Detection & Analysis (Flow Cytometry):

-

Fix and permeabilize the cells to allow antibodies to enter.

-

Stain the cells with a fluorophore-conjugated anti-pSTAT antibody.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population for each inhibitor concentration.

-

Conclusion

JAK kinase inhibitors represent a powerful class of therapeutic agents that modulate the immune system by directly interfering with cytokine signaling. Their mechanism of action, centered on the competitive inhibition of ATP at the JAK kinase domain, effectively blocks the entire JAK-STAT cascade. The specific consequences of this inhibition are dictated by the inhibitor's selectivity profile across the four JAK enzymes, which in turn determines its impact on the signaling of various cytokines. A thorough understanding of an inhibitor's quantitative potency and its functional effects in cellular models, as determined by the protocols described herein, is essential for the successful research and development of next-generation immunomodulatory drugs.

References

- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 2. researchopenworld.com [researchopenworld.com]

- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Janus kinase - Wikipedia [en.wikipedia.org]

- 8. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 12. youtube.com [youtube.com]

- 13. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 19. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

Preliminary Studies on the Function of JAK Kinase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary functional studies on JAK kinase-IN-1, a potent inhibitor of the Janus kinase (JAK) family. This document outlines its inhibitory profile, the methodologies for its characterization, and its mechanism of action within the context of the JAK-STAT signaling pathway.

Introduction to this compound

This compound is a research compound identified as a potent inhibitor of the JAK family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors. This pathway plays a central role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and malignancies, making JAK inhibitors a significant area of therapeutic interest.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against multiple members of the JAK family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TYK2 | 4.2 |

| JAK1 | 32 |

| JAK2 | 27 |

| JAK3 | 3473 |

Data sourced from commercially available information for this compound (also referenced as Example 1 in patent WO2021180143)[1].

These data indicate that this compound is a potent inhibitor of TYK2, JAK1, and JAK2, with significantly lower activity against JAK3, suggesting a degree of selectivity.

Signaling Pathway Analysis

This compound exerts its effects by inhibiting the phosphorylation cascade of the JAK-STAT signaling pathway. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention by this compound.

Caption: JAK-STAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like this compound typically involves in vitro biochemical assays. Below is a detailed, representative methodology for such an assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration-dependent inhibition of a specific JAK kinase by this compound by measuring ATP consumption.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Kinase substrate (e.g., a poly-peptide like IRS1-tide)

-

Adenosine triphosphate (ATP)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the recombinant JAK enzyme in kinase assay buffer.

-

Prepare a 2X solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

-

Prepare serial dilutions of this compound in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a vehicle control (DMSO only) and a no-enzyme control.

-

-

Assay Reaction:

-

Add the serially diluted inhibitor or vehicle control to the wells of the microplate.

-

Add the 2X JAK enzyme solution to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells. The final reaction volume is typically 20-50 µL.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Signal Detection:

-

Equilibrate the luminescence-based ATP detection reagent to room temperature.

-

Add the detection reagent to each well, typically in a volume equal to the reaction volume. This reagent stops the kinase reaction and initiates the luminescent signal generation.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ATP remaining in the well.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

The percentage of kinase activity is calculated relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel JAK inhibitor like this compound.

Caption: Typical Drug Discovery Workflow for a JAK Inhibitor.

Conclusion

The preliminary data on this compound demonstrate its potent inhibitory activity against key members of the JAK family, particularly TYK2, JAK1, and JAK2. The methodologies outlined in this guide provide a framework for the continued investigation of this and other JAK inhibitors. Further studies, including cellular assays to confirm on-target effects and in vivo models to assess therapeutic potential, are necessary to fully elucidate the functional role and clinical promise of this compound.

References

Unveiling the Selectivity of JAK kinase-IN-1: A Technical Guide to its Interaction with JAK Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JAK kinase-IN-1, a potent Janus kinase (JAK) inhibitor, with a specific focus on its differential interaction with the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Understanding the selectivity profile of this inhibitor is crucial for elucidating its mechanism of action and predicting its therapeutic potential and possible side effects in the treatment of various inflammatory and autoimmune diseases.

Introduction to JAK Kinases and the JAK-STAT Signaling Pathway

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1] This signaling occurs through the JAK-STAT pathway, a critical communication route from the cell surface to the nucleus, culminating in the regulation of gene transcription.[2][3] The pathway is initiated when a ligand binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immunity, proliferation, and inflammation.[3][4]

The four JAK isoforms—JAK1, JAK2, JAK3, and TYK2—exhibit distinct roles in mediating these signals. JAK1 is broadly involved in inflammatory cytokine signaling. JAK2 is crucial for hematopoiesis, mediating signals from erythropoietin and thrombopoietin. JAK3 is primarily associated with signaling from common gamma chain (γc) cytokines, playing a key role in lymphocyte function. TYK2 is involved in the signaling of cytokines like IL-12 and IL-23. Due to these distinct roles, the selective inhibition of specific JAK isoforms is a key strategy in the development of targeted therapies with improved efficacy and safety profiles.[5]

Quantitative Analysis of this compound Interaction with JAK Isoforms

This compound has been characterized as a potent inhibitor of the JAK family, with a distinct selectivity profile. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Kinase Isoform | IC50 (nM) |

| TYK2 | 4.2 |

| JAK1 | 32 |

| JAK2 | 27 |

| JAK3 | 3473 |

Table 1: Inhibitory Potency (IC50) of this compound against JAK Isoforms. Data is crucial for understanding the inhibitor's selectivity.

The data clearly indicates that this compound is most potent against TYK2, followed by JAK2 and JAK1, with significantly lower activity against JAK3. This selectivity profile suggests that at therapeutic concentrations, this compound would predominantly inhibit signaling pathways mediated by TYK2, JAK1, and JAK2, while having a minimal effect on JAK3-dependent pathways.

Experimental Protocols

The determination of the IC50 values for this compound is typically performed using in vitro biochemical assays. While the specific protocol for this particular inhibitor is detailed in patent WO2021180143, a general and widely accepted methodology for such an assay is described below.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase. The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

LanthaScreen™ Eu-anti-GST Antibody.

-

LanthaScreen™ Kinase Tracer.

-

Kinase Buffer.

-

This compound (or other test compounds).

-

384-well microplates.

-

Plate reader capable of time-resolved FRET measurements.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the specific JAK isoform and the Eu-labeled antibody in kinase buffer.

-

Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the fluorescent tracer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

-

Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The differential inhibition of JAK isoforms by this compound has significant implications for its effect on downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical JAK-STAT pathway and a conceptual workflow for determining inhibitor selectivity.

Caption: The canonical JAK-STAT signaling pathway, illustrating the points of inhibition by this compound.

Caption: A conceptual workflow for determining the selectivity profile of a JAK inhibitor.

Conclusion

This compound is a potent inhibitor of the Janus kinase family with a distinct selectivity profile, showing the highest potency against TYK2, followed by JAK2 and JAK1, and significantly weaker inhibition of JAK3. This differential activity, determined through in vitro biochemical assays, suggests that this compound may offer a targeted therapeutic approach for inflammatory and autoimmune diseases where TYK2, JAK1, and JAK2-mediated signaling pathways are key drivers of pathology. The detailed understanding of its interaction with JAK isoforms, as outlined in this guide, is essential for the continued research and development of this and other selective JAK inhibitors. Further investigation into the cellular consequences of this selectivity profile will be critical in translating these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for JAK kinase-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, plays a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions, autoimmune disorders, and malignancies.[2][3]

JAK kinase-IN-1 is a potent inhibitor of the JAK family of kinases. It offers a valuable tool for researchers to investigate the physiological and pathological roles of the JAK-STAT pathway in cell-based models. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Upon cytokine or growth factor binding to their respective receptors, JAKs associated with the receptor's intracellular domain are brought into close proximity, leading to their autophosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5] By blocking the initial phosphorylation step, this compound effectively abrogates the entire downstream signaling cascade.

Quantitative Data

The inhibitory activity of this compound against different JAK isoforms is summarized in the table below. This data is essential for designing experiments with appropriate concentrations to achieve desired selectivity.

| Target Kinase | IC50 (nM) |

| TYK2 | 4.2 |

| JAK1 | 32 |

| JAK2 | 27 |

| JAK3 | 3473 |

| Table 1: Inhibitory potency (IC50) of this compound against JAK family kinases. Data sourced from supplier information.[6] |

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM): this compound is reported to be soluble in DMSO at 10 mM.[6]

-

Refer to the manufacturer's datasheet for the molecular weight (MW) of your specific lot of this compound (e.g., 407.44 g/mol ).

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution with a compound of MW 407.44, dissolve 0.40744 mg of the compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Culture and Treatment

The optimal cell density and inhibitor concentration will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your system.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Starvation (Optional): For experiments investigating cytokine-induced JAK-STAT activation, it may be beneficial to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Pre-incubate the cells with the inhibitor for a period of 1-2 hours to allow for cellular uptake and target engagement.

-

Stimulation: Following pre-treatment, add the cytokine or growth factor of interest (e.g., IL-6, IFN-γ) to the culture medium to stimulate the JAK-STAT pathway. The concentration and duration of stimulation should be optimized based on literature or preliminary experiments.

-

Incubation: Incubate the cells for the desired period to allow for the signaling cascade and downstream effects to occur.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis (e.g., Western blotting), wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors. For RNA analysis, lyse the cells directly in the culture vessel using a suitable lysis reagent.

Experimental Workflow Diagram

Caption: A typical experimental workflow for using this compound in cell culture.

Downstream Analysis

The effect of this compound can be assessed through various downstream assays.

Western Blotting

Western blotting is a common method to directly measure the inhibition of JAK-STAT signaling by assessing the phosphorylation status of STAT proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3 (Tyr705)). Subsequently, probe with a primary antibody for the total STAT protein as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR can be used to measure the effect of this compound on the expression of downstream target genes of the JAK-STAT pathway (e.g., SOCS3, C-MYC).

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cell lysates and synthesize cDNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for the target gene and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability and Proliferation Assays

To assess the impact of this compound on cell survival and growth, standard viability assays can be performed.

-

MTT or WST-1 Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter can determine the effect on cell proliferation.

-

Apoptosis Assays: Assays such as Annexin V/PI staining followed by flow cytometry can be used to quantify apoptosis.

Logical Relationship Diagram

Caption: Logical flow of this compound's effect from target engagement to cellular outcome.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No inhibition of STAT phosphorylation | - Inhibitor concentration is too low.- Inactive inhibitor.- Suboptimal pre-incubation time. | - Perform a dose-response curve to determine the optimal concentration.- Ensure proper storage and handling of the inhibitor.- Increase the pre-incubation time (e.g., up to 4 hours). |

| High background STAT phosphorylation | - High basal signaling in the cell line.- Serum in the medium. | - Serum-starve the cells before stimulation.- Use a lower concentration of serum if starvation is not possible. |

| Cell toxicity observed | - Inhibitor concentration is too high.- High DMSO concentration. | - Perform a toxicity assay to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is ≤ 0.1%. |

| Variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Uneven cell growth. | - Ensure accurate and consistent cell counting and seeding.- Use calibrated pipettes and proper pipetting techniques.- Ensure even distribution of cells when seeding. |

Conclusion

This compound is a valuable research tool for dissecting the complex roles of the JAK-STAT signaling pathway. The protocols and information provided in this document offer a comprehensive guide for its application in cell culture experiments. As with any experimental system, optimization of conditions for specific cell types and research questions is crucial for obtaining reliable and meaningful results.

References

- 1. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK Inhibitor I - CAS 457081-03-7 - Calbiochem | 420099 [merckmillipore.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. This compound - Immunomart [immunomart.org]

Application Notes and Protocols for the In Vivo Use of JAK Kinase Inhibitors

A Note on "JAK kinase-IN-1": The specific inhibitor "this compound" is not extensively documented in the peer-reviewed scientific literature. Therefore, these application notes and protocols are based on established principles and data from widely studied pan-JAK and selective JAK inhibitors, such as Ruxolitinib, Tofacitinib, and Baricitinib. Researchers should adapt these guidelines to the specific characteristics of their chosen inhibitor.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[4][5] Small molecule JAK inhibitors (jakinibs) have emerged as a significant therapeutic class, with several compounds approved for clinical use and many more under investigation.[4][6] These inhibitors typically act by competing with ATP at the kinase domain of JAKs, thereby blocking downstream signaling.[2] This document provides a comprehensive guide for the utilization of JAK kinase inhibitors in preclinical in vivo models.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[2][7] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and immune responses.[2][8]

Application Notes

In Vivo Models

The selection of an appropriate animal model is crucial for the successful evaluation of a JAK inhibitor's efficacy and safety. The choice of model will depend on the therapeutic area of interest.

-

Oncology: Patient-derived xenograft (PDX) models in immunodeficient mice (e.g., NOD/SCID) are commonly used to assess the anti-tumor activity of JAK inhibitors against hematological malignancies like acute lymphoblastic leukemia (ALL).[10] Genetically engineered mouse models (GEMMs) that recapitulate specific cancer-driving mutations are also valuable.

-

Autoimmune & Inflammatory Diseases:

-

Rheumatoid Arthritis (RA): Collagen-induced arthritis (CIA) in mice is a widely used model that shares pathological features with human RA.[11][12]

-

Inflammatory Bowel Disease (IBD): Dextran sodium sulfate (DSS)-induced colitis is a common model for studying IBD.

-

Asthma: Ovalbumin-induced allergic asthma models in mice or guinea pigs are frequently employed.[13]

-

-

Graft-versus-Host Disease (GvHD): Allogeneic hematopoietic stem cell transplantation (allo-HSCT) models in mice are used to evaluate the efficacy of JAK inhibitors in preventing or treating GvHD.[6]

Dosing and Administration

Determining the optimal dose and route of administration is a critical step in designing in vivo studies.

-

Route of Administration: Oral gavage is a common route for many small molecule JAK inhibitors due to their oral bioavailability.[10] Intraperitoneal (i.p.) or intravenous (i.v.) injections are alternative routes. For localized effects, such as in asthma models, inhibitors can be administered via inhalation.[13]

-

Dose and Frequency: Dosing regimens can vary significantly between different inhibitors and animal models. It is recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose. Dosing can range from once to twice daily.[10][11]

-

Formulation: JAK inhibitors are often formulated in vehicles such as 0.5% hydroxypropyl methylcellulose (HPMC) with or without a solubilizing agent like Tween 80.[10] The specific formulation should be optimized for the chosen inhibitor and route of administration.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD studies are essential to correlate drug exposure with biological activity.

-

Pharmacokinetics (PK): Blood samples should be collected at various time points after drug administration to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

-

Pharmacodynamics (PD): The biological effect of the inhibitor can be assessed by measuring the phosphorylation of downstream targets like STAT3 or STAT5 in relevant tissues or peripheral blood mononuclear cells (PBMCs) following cytokine stimulation ex vivo.[14]

Quantitative Data Summary

The following tables summarize quantitative data for several well-characterized JAK inhibitors from preclinical in vivo studies.

Table 1: In Vivo Dosing and Administration of Select JAK Inhibitors

| Inhibitor | Animal Model | Disease Model | Dose | Route of Administration | Frequency | Reference |

| AZD1480 | NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenograft | 30 mg/kg | Oral Gavage | Once Daily | [10] |

| Tofacitinib | SCID Mice | Rheumatoid Arthritis (RA) - HuRAg Model | 1, 3, 5, 10 mg/kg | Not Specified | Twice Daily | [11] |

| Tofacitinib | Rhesus Macaques | SIV Infection | 20 mg/kg | Oral | Daily | [15] |

| Ruxolitinib | Pax5+/- Mice | B-ALL Prevention | Clinically Relevant Doses | Oral | Transient, Early-life | [14] |

| Baricitinib | BALB/c Mice | Influenza Virus Infection | 7.5 mg/kg | Not Specified | Not Specified | [16] |

| iJak-381 | Mice, Guinea Pigs | Ovalbumin-induced Asthma | Not Specified | Inhalation | Not Specified | [13] |

Table 2: In Vitro Potency of Select JAK Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| Tofacitinib | JAK1, JAK3 | JAK1: 15, JAK3: 55 | [17] |

| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | [17] |

| Baricitinib | JAK1, JAK2 | JAK1: 5.9, JAK2: 5.7 | [17] |

| Abrocitinib | JAK1, JAK2 | JAK1: 29, JAK2: 803 | [3] |

Experimental Protocols

Protocol 1: General Protocol for a Xenograft Tumor Model